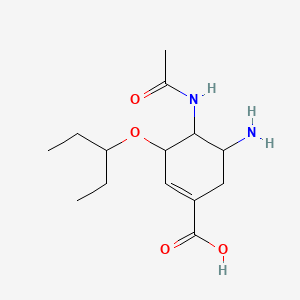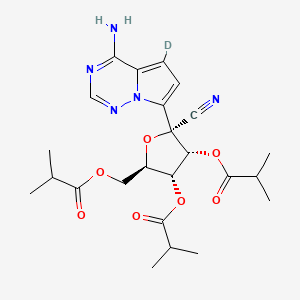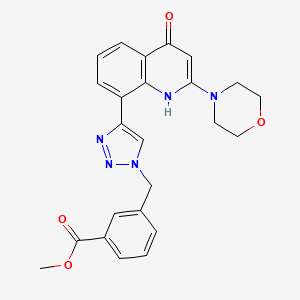
D-Ala-Lys-AMCA TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ala-Lys-AMCA TFA is a compound known for its role as a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). This compound is characterized by its emission of blue fluorescence, making it useful in various scientific research applications. It has been demonstrated through fluorescence analysis that this compound can be transported into liver cancer cells and Caco-2 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Lys-AMCA TFA involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then purified and converted to its trifluoroacetic acid (TFA) salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反应分析
Types of Reactions
D-Ala-Lys-AMCA TFA primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by common reagents such as DCC and DMAP .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Catalysts: 4-dimethylaminopyridine (DMAP)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent dipeptide D-Ala-Lys-AMCA in its TFA salt form .
科学研究应用
D-Ala-Lys-AMCA TFA is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study peptide transport mechanisms.
Biology: Employed in cellular uptake studies to investigate the transport of peptides into cells.
Medicine: Utilized in drug delivery research to evaluate the efficiency of PEPT1-mediated transport.
Industry: Applied in the development of diagnostic tools and assays for detecting specific substrates or inhibitors of PEPT1
作用机制
D-Ala-Lys-AMCA TFA exerts its effects by acting as a substrate for PEPT1. The compound is transported across cellular membranes via PEPT1, which is a proton-coupled oligopeptide transporter. This process is driven by the electrochemical proton gradient, allowing the compound to enter cells and emit blue fluorescence. The molecular targets involved include PEPT1 and other related peptide transporters .
相似化合物的比较
Similar Compounds
D-Ala-Lys-AMCA hydrochloride: Another form of the compound with similar properties.
β-Ala-Lys-AMCA: A related compound used as a transport reporter for PEPT1.
Uniqueness
D-Ala-Lys-AMCA TFA is unique due to its specific interaction with PEPT1 and its ability to emit blue fluorescence. This makes it particularly useful for studying peptide transport mechanisms and evaluating PEPT1-specific substrates or inhibitors .
属性
分子式 |
C23H29F3N4O8 |
|---|---|
分子量 |
546.5 g/mol |
IUPAC 名称 |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O6.C2HF3O2/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;3-2(4,5)1(6)7/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);(H,6,7)/t12-,16+;/m1./s1 |
InChI 键 |
NYAHYIARVRWHRF-KKJWGQAZSA-N |
手性 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)



![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)

![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)
